

Spectroscopic Profile of 2-Hydroxybenzofuran-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxybenzofuran-3(2H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Hydroxybenzofuran-3(2H)-one**, a heterocyclic compound with a benzofuranone core structure. The information compiled herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Hydroxybenzofuran-3(2H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for **2-Hydroxybenzofuran-3(2H)-one** in CDCl_3 [1]

Nucleus	Chemical Shift (δ) in ppm	Description
^1H NMR	7.64–7.67	Multiplet, aromatic protons
^1H NMR	5.58	Singlet, lactone proton
^{13}C NMR	197.72	Carbonyl carbon (C=O)

Mass Spectrometry (MS)

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for **2-Hydroxybenzofuran-3(2H)-one**[1]

Ion	Calculated m/z
[M+H] ⁺	151.0390

Infrared (IR) Spectroscopy

While specific peak values for **2-Hydroxybenzofuran-3(2H)-one** are not extensively detailed in the reviewed literature, the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key characteristic feature for this class of compounds[1]. For related benzofuranone derivatives, this peak typically appears in the range of 1670-1720 cm^{-1} [2].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on methodologies reported for the characterization of benzofuranone derivatives[2][3].

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-Hydroxybenzofuran-3(2H)-one** in about 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.

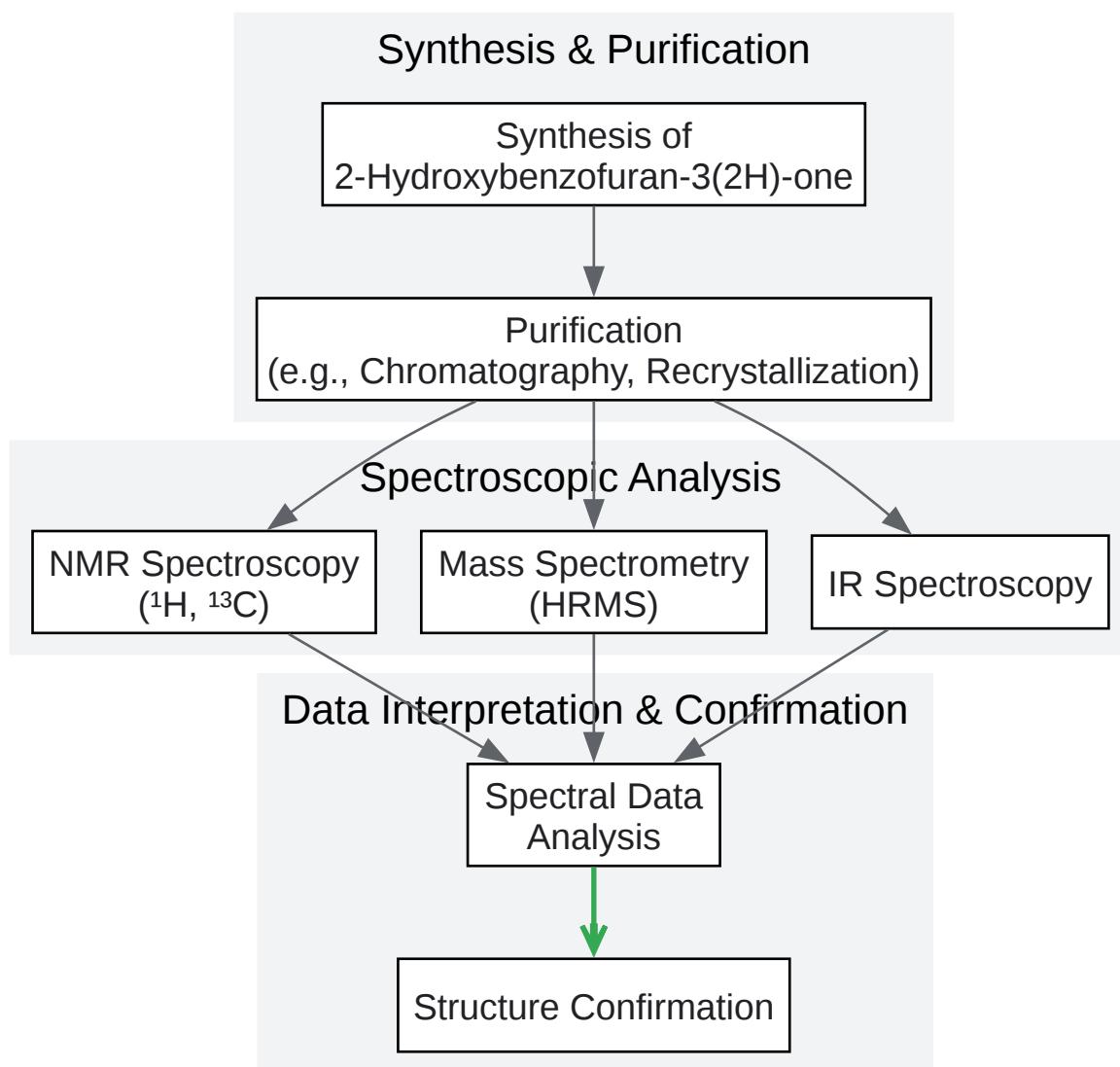
Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2-Hydroxybenzofuran-3(2H)-one**.

General Workflow for Spectroscopic Characterization

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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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